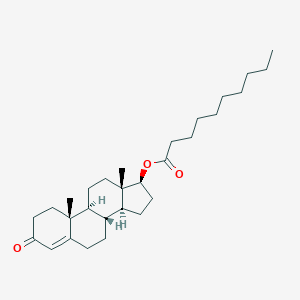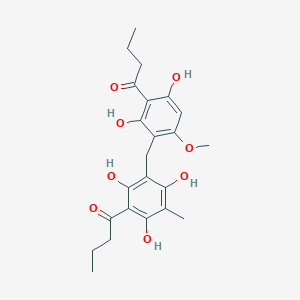
(3S,6S)-2,7-Dimethyl-3,6-octanediol
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. The structure will give information about the arrangement of atoms, the type of bonds between them, and their spatial orientation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the type of reactions it undergoes, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate has been analyzed, revealing a waterlayer structure related to 2,5-dimethyl-2,5-hexanediol tetrahydrate. This structure features hydrogen-bonded layers of face-sharing pentagons, with non-planar conformations in the pentagons of hydrogen-bonded oxygen atoms. This study contributes to understanding the molecular structure of such compounds (Jeffrey & Mastropaolo, 1978).
Complex Formation in Chemistry
- Research on uranyl nitrate with diols, including compounds similar to (3S,6S)-2,7-Dimethyl-3,6-octanediol, showed different ligand behaviors. While some diols act as bidentate chelating ligands, others are second-sphere ligands hydrogen-bonded to water and nitrate oxygen atoms. These insights are essential in understanding the complex formation and bonding behaviors in chemistry (Villiers, Thuéry & Ephritikhine, 2004).
Pyrolysis and Synthesis of Compounds
- The pyrolysis of dimethyl perfluoro-2,7-dimethyl-3,6-dioxa-1,8-octanedioate, related to the target compound, results in the formation of vinyl ethers. This study highlights the pyrolysis conditions necessary for such reactions and contributes to the field of chemical synthesis (Takata, Takesue, Iseki & Sata, 1995).
Corrosion Inhibition in Materials Science
- Spirocyclopropane derivatives, structurally related to the target compound, have been studied for their inhibition properties for mild steel corrosion. This research is critical in materials science, particularly in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Polymer Synthesis
- Research on the synthesis of polymers using monomers like 4,5-dimethylene-1,8-octanediol, related to the target compound, is significant in the field of polymer chemistry. These studies contribute to developing new materials with potential applications in various industries (Gordon & Mera, 1989).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S,6S)-2,7-dimethyloctane-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGQVRKIRPFFP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC[C@@H](C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-2,7-Dimethyl-3,6-octanediol | |
CAS RN |
129705-30-2 | |
| Record name | (3S,6S)-2,7-Dimethyl-3,6-octanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)



![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)

![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)




